Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate
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Overview
Description
Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a diethoxyphosphoryl group and two fluorine atoms attached to the pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate typically involves the reaction of ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate with triethyl phosphite under reflux conditions. The reaction is carried out under inert conditions to prevent unwanted side reactions . The general reaction scheme is as follows:
[ \text{Ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate} + \text{Triethyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its role in drug design and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate involves its interaction with molecular targets through its diethoxyphosphoryl and fluorine groups. These functional groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 2-diethoxyphosphoryl acetate
- Ethyl fluoroacetate
- Triethyl phosphonoacetate
Comparison: Ethyl 5-(diethoxyphosphoryl)-2,2-difluoropentanoate is unique due to the presence of both diethoxyphosphoryl and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. For instance, the difluoromethyl group enhances the compound’s stability and reactivity, which can be advantageous in synthetic and industrial processes.
Properties
CAS No. |
134704-98-6 |
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Molecular Formula |
C11H21F2O5P |
Molecular Weight |
302.25 g/mol |
IUPAC Name |
ethyl 5-diethoxyphosphoryl-2,2-difluoropentanoate |
InChI |
InChI=1S/C11H21F2O5P/c1-4-16-10(14)11(12,13)8-7-9-19(15,17-5-2)18-6-3/h4-9H2,1-3H3 |
InChI Key |
IIVMTMGFYQYCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCP(=O)(OCC)OCC)(F)F |
Origin of Product |
United States |
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